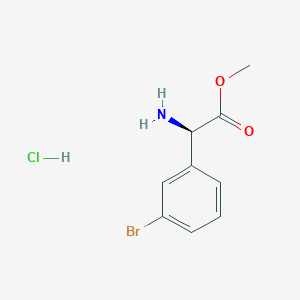
(R)-Methyl 2-amino-2-(3-bromophenyl)acetate HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-Methyl 2-amino-2-(3-bromophenyl)acetate HCl is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is also known as R-Baclofen, which is a derivative of Baclofen, a drug used to treat spasticity. However, (R)-Methyl 2-amino-2-(3-bromophenyl)acetate HCl has unique properties that make it a potential candidate for various scientific research applications.
Scientific Research Applications
Asymmetric Synthesis
- (Mitsui & Kudo, 1967): Describes the condensation of propiophenone with methyl and bornyl acetates, leading to the synthesis of S-(+)-3-hydroxy-3-phenylvaleric acid.
Anticonvulsant Activity and Sodium Channel Blocking
- (Unverferth et al., 1998): Discusses the synthesis of new 3-aminopyrroles and their significant anticonvulsant activity, with one compound showing protective effects in rat models.
Amino Acid Biosynthesis
- (Sauer et al., 1975): Investigates how mixed rumen micro-organisms incorporate labelled acetate into amino acids, showing the pathway of 2-oxoglutarate not being oxidized further by tricarboxylic acid-cycle enzymes.
Inhibition of Carbonic Anhydrase and Acetylcholinesterase Enzymes
- (Boztaş et al., 2019): Highlights the synthesis of bromophenol derivatives as effective inhibitors of human carbonic anhydrase and acetylcholinesterase enzymes.
Antioxidant Activity
- (Li et al., 2011): Isolation of naturally occurring bromophenols from marine red alga, demonstrating potent antioxidant activities stronger than standard controls.
Structural Characterization
- (Baul et al., 2002): Presents the synthesis and characterization of triorganotin(IV) derivatives, with a focus on their structural aspects.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “methyl (2R)-2-amino-2-(3-bromophenyl)acetate hydrochloride”. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
methyl (2R)-2-amino-2-(3-bromophenyl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8(11)6-3-2-4-7(10)5-6;/h2-5,8H,11H2,1H3;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQXPUQVLSXOMR-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC(=CC=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2R)-2-amino-2-(3-bromophenyl)acetate hydrochloride | |
CAS RN |
1391518-81-2 |
Source


|
| Record name | methyl (2R)-2-amino-2-(3-bromophenyl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-5-methyl-3-({[(2S)-pyrrolidin-2-yl]formamido}methyl)hexanoic acid](/img/structure/B2762185.png)
![Diethyl 5-[[2-[[4-(4-fluorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2762188.png)


![Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2762193.png)



![{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2762201.png)



![3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-2-methylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B2762207.png)
